molecular formula C10H12ClNO B1275114 N-benzyl-2-chloro-N-methylacetamide CAS No. 73685-56-0

N-benzyl-2-chloro-N-methylacetamide

Cat. No.: B1275114
CAS No.: 73685-56-0
M. Wt: 197.66 g/mol
InChI Key: CRKXYFYKAPEYAC-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Acetamides in Organic Synthesis and Chemical Biology

Halogenated acetamides, a class of organic compounds characterized by an acetamide (B32628) structure bearing one or more halogen atoms, are recognized for their versatile reactivity and have become valuable tools in the realms of organic synthesis and chemical biology. Their utility stems from the presence of the carbon-halogen bond, which can be strategically manipulated to form new chemical linkages. In organic synthesis, α-halogenoacetamides serve as versatile building blocks for the construction of complex nitrogen-containing heterocyclic compounds (aza-heterocycles), many of which are of biological interest. rsc.org The reactivity of these compounds is influenced by the substituents on the nitrogen atom of the amide, which can dictate the reaction pathways, such as domino reactions or cycloadditions. rsc.org

In the context of chemical biology, chloroacetamide derivatives are employed to probe biological systems. For instance, they have been investigated for their interactions with small organic molecules and proteins. nih.govresearchgate.net The reactivity of the chloroacetamide moiety allows for its use in the development of herbicides and other bioactive agents. ijpsr.infonih.gov The study of how their chemical structures affect their transformation kinetics and pathways in various environments is an active area of research. nih.gov

Significance of N-Benzyl-2-chloro-N-methylacetamide as a Model Compound

This compound (C10H12ClNO) serves as a significant model compound for several reasons. guidechem.com Its structure incorporates key features of the halogenated acetamide class, including the reactive α-chloroacetamide group, a tertiary amide, and a benzyl (B1604629) group. This combination of functional groups allows researchers to systematically study the influence of steric and electronic effects on the reactivity of the C-Cl bond.

The presence of the N-benzyl and N-methyl groups provides a specific steric and electronic environment around the amide functionality, influencing its conformational properties and reactivity. This makes it an ideal candidate for investigating reaction mechanisms and for developing new synthetic methodologies. For example, studies on related N-substituted chloroacetamides have provided insights into their rotational energy barriers and how adsorption onto surfaces can influence nucleophilic attack. nih.gov

Furthermore, its synthesis and reactions can be readily monitored and characterized using standard analytical techniques, facilitating detailed mechanistic investigations.

Overview of Research Directions and Interdisciplinary Relevance

Research involving this compound and related compounds spans multiple disciplines. In organic chemistry, a primary focus is on its use as a precursor in the synthesis of more complex molecules. For instance, it can be reacted with various nucleophiles to introduce new functional groups at the α-position. ekb.eg

From a medicinal chemistry perspective, the broader class of chloroacetamides has been explored for the development of new therapeutic agents and other bioactive compounds. ijpsr.info Understanding the reactivity and interactions of this compound can inform the design of novel molecules with specific biological targets.

In environmental chemistry, the study of chloroacetamide herbicides is crucial for understanding their fate and transport in soil and groundwater. nih.gov Research on analogues like this compound can provide fundamental insights into the degradation pathways and environmental impact of this class of compounds.

The table below provides a summary of the key properties of this compound.

PropertyValue
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
CAS Number73685-56-0
AppearanceOil
Purity95%

This data is compiled from multiple sources. guidechem.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-chloro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-12(10(13)7-11)8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKXYFYKAPEYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405081
Record name N-benzyl-2-chloro-N-methylacetamide
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Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73685-56-0
Record name 2-Chloro-N-methyl-N-(phenylmethyl)acetamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-benzyl-2-chloro-N-methylacetamide
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Record name N-benzyl-2-chloro-N-methylacetamide
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Advanced Synthetic Methodologies for N Benzyl 2 Chloro N Methylacetamide

Optimized Laboratory-Scale Synthesis of N-Benzyl-2-chloro-N-methylacetamide

The laboratory synthesis of this compound has been refined through detailed studies of reaction mechanisms, the exploration of catalytic systems, and the development of stereoselective approaches.

Acylation Reactions: Nucleophilic Substitution Pathways via Chloroacetyl Chloride and N-Methylbenzylamine

The primary and most direct route to this compound is the acylation of N-methylbenzylamine with chloroacetyl chloride. This reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of N-methylbenzylamine, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. chemguide.co.uk This initial addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and forming the stable amide bond, yielding this compound. chemguide.co.uk

The reaction is typically carried out in a suitable solvent, such as dichloromethane, at controlled temperatures, often starting at 0°C and gradually warming to room temperature. A base, commonly an organic amine like triethylamine (B128534) or an inorganic base like sodium hydroxide (B78521), is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. chemicalbook.com

A general laboratory procedure involves dissolving N-methylbenzylamine in a solvent, followed by the dropwise addition of chloroacetyl chloride, often at a reduced temperature to manage the exothermic nature of the reaction. After the addition is complete, the reaction mixture is stirred for a period to ensure completion. The workup typically involves washing with water and brine to remove the base and any water-soluble byproducts, followed by drying of the organic layer and removal of the solvent under reduced pressure to afford the crude product. Purification is often achieved through column chromatography. nih.gov

Exploration of Catalytic Systems for Enhanced Yield and Selectivity

To improve the efficiency of the acylation reaction, various catalytic systems have been investigated. While the reaction can proceed without a catalyst, the use of certain catalysts can enhance the reaction rate and, in some cases, the selectivity. For instance, in related acylation reactions, Lewis acids have been employed to activate the acylating agent. niscpr.res.in In the context of chloroacetylation, modified clays (B1170129) such as Fe-modified montmorillonite (B579905) K10 have been shown to be effective catalysts for the Friedel-Crafts chloroacetylation of arenes, suggesting their potential applicability in related amide syntheses to improve yield and selectivity. niscpr.res.in

The choice of base can also significantly influence the reaction's efficiency. While tertiary amines like triethylamine are common, other bases such as sodium acetate (B1210297) in glacial acetic acid have been used, providing a protic environment that can enhance reactivity for less nucleophilic amines. The optimization of the base and solvent system is a critical aspect of enhancing the yield and purity of the final product.

Development of Stereoselective Synthetic Approaches for this compound

The development of stereoselective synthetic methods is crucial when the target molecule possesses chiral centers and a specific stereoisomer is desired. While this compound itself is not chiral, the principles of stereoselective synthesis can be applied to the synthesis of its derivatives or in reactions where it is used as an intermediate.

Research into the stereoselective synthesis of related compounds, such as α,β-dibenzyl-γ-butyrolactones, demonstrates the feasibility of controlling stereochemistry in molecules with benzylic groups. nih.gov Methodologies often involve the use of chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool to induce stereoselectivity. For instance, the regio- and stereoselective synthesis of organoselenium compounds has been achieved through carefully designed reaction pathways involving nucleophilic substitution and addition reactions. beilstein-journals.org While direct stereoselective synthesis of this compound has not been extensively reported, these related studies provide a foundation for developing such methods should the need for a chiral analogue arise.

Industrial-Scale Production Strategies for this compound

The transition from laboratory-scale synthesis to industrial production requires strategies that are not only scalable but also efficient, safe, and cost-effective. Continuous flow chemistry and process automation are key technologies enabling the large-scale synthesis of this compound.

Application of Continuous Flow Reactors in Large-Scale Synthesis

Continuous flow reactors offer significant advantages over traditional batch reactors for industrial-scale chemical synthesis. almacgroup.com These advantages include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. almacgroup.comomicsonline.org

For the synthesis of this compound, a continuous flow process would involve pumping streams of N-methylbenzylamine and chloroacetyl chloride, along with a suitable solvent and base, into a microreactor or a series of connected reactors. google.com The reactants are mixed and react within the reactor for a defined residence time before the product stream is continuously collected. google.com This approach allows for high throughput and consistent product quality. The scale of production can be easily adjusted by running the system for longer periods or by "numbering up" (using multiple reactors in parallel). almacgroup.com

The application of continuous flow technology has been demonstrated for various chemical transformations, including the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. researchgate.net For instance, a continuous flow method has been developed for preparing benzaldehyde (B42025) from benzyl (B1604629) dichloride, showcasing the technology's utility in reactions involving benzyl compounds. google.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

FeatureBatch SynthesisContinuous Flow Synthesis
Heat Transfer Limited by surface area-to-volume ratioExcellent due to high surface area-to-volume ratio
Mass Transfer Can be inefficient, leading to local concentration gradientsHighly efficient mixing
Safety Higher risk with large volumes of hazardous materialsSmaller reaction volumes at any given time, inherently safer
Scalability Challenging, often requires re-optimizationReadily scalable by "numbering-up" or "scaling-out"
Process Control More difficult to control temperature and mixingPrecise control over reaction parameters
Product Consistency Can vary from batch to batchHigh consistency and reproducibility

Integration of Automated Systems for Process Optimization and Quality Control

The integration of automated systems is crucial for optimizing industrial-scale production and ensuring consistent product quality. d-nb.info Automated systems can control and monitor critical process parameters in real-time, including temperature, pressure, flow rates, and pH. nih.gov This allows for immediate adjustments to maintain optimal reaction conditions, leading to improved yields and purity.

For the production of this compound, an automated system would manage the precise dosing of reactants and reagents, control the temperature of the reactor, and monitor the reaction progress. d-nb.info Process Analytical Technology (PAT) tools, such as inline spectroscopic methods (e.g., IR, Raman) or chromatographic techniques (e.g., HPLC), can be integrated into the continuous flow setup to provide real-time data on the reaction's conversion and the formation of byproducts. nih.gov

This data can be used to implement a control strategy that ensures the final product consistently meets the required quality specifications. nih.gov Automated quality control procedures, including sampling and analysis, can also be implemented to verify the purity and identity of the final product. nih.gov The combination of continuous flow reactors and automated systems provides a robust and efficient platform for the large-scale, high-quality production of this compound.

Mechanistic Studies of N Benzyl 2 Chloro N Methylacetamide Chemical Reactivity

Detailed Investigation of Nucleophilic Substitution Reactions at the α-Chloro Position

The presence of a chlorine atom alpha to a carbonyl group makes the methylene (B1212753) carbon of N-benzyl-2-chloro-N-methylacetamide highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its chemical behavior and proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism. oncohemakey.comnih.gov

Kinetic and Thermodynamic Parameters of Chlorine Displacement

While specific kinetic and thermodynamic data for this compound are not extensively documented, detailed studies on closely related α-haloacetamides, such as N-phenylchloroacetamide, provide significant mechanistic insights. The reaction is characterized as a concerted SN2 process. rsc.org Studies involving different halide leaving groups on analogous structures confirm that the reaction rate is consistent with a transition state that is early with respect to the departure of the leaving group. rsc.org

The general mechanism for an SN2 reaction of this compound with a generic nucleophile (Nu⁻) can be depicted as follows:

Figure 1: SN2 Reaction Mechanism

Generated code

(Where R is a hydrogen atom)

This mechanism involves a backside attack by the nucleophile on the α-carbon, leading to an inversion of stereochemistry if the carbon were chiral, and proceeding through a high-energy transition state. The reaction follows second-order kinetics, with the rate dependent on the concentrations of both the chloroacetamide and the nucleophile. oncohemakey.com

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols)

This compound exhibits significant reactivity towards a variety of soft and hard nucleophiles, particularly amines and thiols.

Reactivity with Thiols: The chloroacetamide group is a well-known electrophilic "warhead" used for its ability to covalently react with thiol groups, such as the side chain of cysteine residues in proteins. rsc.org Kinetic studies on the reaction of N-phenylchloroacetamide with a range of thiols demonstrate a clear structure-reactivity relationship. The reaction proceeds via the nucleophilic attack of the thiolate anion (RS⁻). rsc.org

A Brønsted-type analysis, which correlates the reaction rate with the pKₐ of the attacking thiol, yields a βnuc value of 0.22 ± 0.07 for the reaction with N-phenylchloroacetamide. This low positive value indicates the development of only a small amount of positive charge in the transition state, signifying an early transition state with respect to the nucleophilic attack. rsc.org The reactivity is sensitive to the acidity of the thiol, with lower pKₐ thiols (which form the reactive thiolate anion more readily at a given pH) generally reacting faster. nih.gov

Interactive Table: Relative Reactivity of Chloroacetamides with Thiols This table illustrates the principles of thiol reactivity with chloroacetamides based on available data for analogous compounds.


Thiol NucleophileApproximate pKₐRelative Reaction RateComment
Cysteine~8.3ModerateBiologically relevant nucleophile.
Glutathione~9.0Slightly SlowerImportant for cellular detoxification.
Dithiothreitol (DTT)~9.2SlowCommon laboratory reducing agent.
Mercaptoethanol~9.6SlowerCommon laboratory reagent.

Reactivity with Amines: Amines are effective nucleophiles for the displacement of the α-chloro group. The reaction of related N-benzyl-2-chloroacetamide with various arylpiperazines leads to the formation of the corresponding 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides. sigmaaldrich.com Similarly, reaction with imidazole (B134444) yields N-Benzyl-2-(1H-imidazol-1-yl)acetamide. sigmaaldrich.com These reactions underscore the utility of α-chloroacetamides as building blocks for synthesizing more complex molecules through the formation of new carbon-nitrogen bonds.

Mechanistic Elucidation of Oxidation Pathways of this compound

Specific mechanistic studies on the oxidation of this compound are not extensively detailed in the scientific literature. However, based on its structure, several potential oxidation pathways can be considered. The most likely sites for oxidation are the benzylic carbon and the N-methyl group.

Benzylic Oxidation: The methylene group of the N-benzyl substituent is activated towards oxidation. Under appropriate conditions with strong oxidizing agents, this could lead to the formation of a ketone, N-(benzoyl)-2-chloro-N-methylacetamide.

N-Dealkylation: Oxidative metabolism in biological systems often involves cytochrome P450-mediated oxidation of N-alkyl groups. This could lead to the N-demethylation or N-debenzylation of the molecule, forming N-benzyl-2-chloroacetamide or 2-chloro-N-methylacetamide, respectively.

Reductive Transformations and Characterization of Reduction Products

The reductive chemistry of this compound is also not a primary focus of published research. Potential reductive transformations would likely target three main sites:

Dechlorination: The carbon-chlorine bond can be cleaved via catalytic hydrogenation (hydrogenolysis) or with reducing metals. This would yield N-benzyl-N-methylacetamide.

Amide Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl group to a methylene group, which would transform the compound into N-benzyl-N,N'-dimethylethane-1,2-diamine.

Debenzylation: Catalytic hydrogenation can also cleave the N-benzyl group, which would be another route to 2-chloro-N-methylacetamide.

Intramolecular Cyclization Reactions Leading to Heterocyclic Systems

While this compound itself is not predisposed to simple intramolecular cyclization, modifications to its structure could enable such reactions to form various N-heterocycles. researchgate.net The principle relies on introducing a nucleophilic group onto the N-benzyl ring that can then attack the electrophilic α-carbon.

For example, if an amino or hydroxyl group were present on the phenyl ring of the benzyl (B1604629) substituent (e.g., in an ortho position), a base-catalyzed intramolecular SN2 reaction could occur. This would displace the chloride ion and lead to the formation of a six- or seven-membered heterocyclic ring, such as a 1,4-benzodiazepine (B1214927) or 1,5-benzoxazepine derivative. Such cyclizations are a common strategy in the synthesis of complex heterocyclic scaffolds. amanote.com

Exploration of Alkylating Mechanisms in Chemical and Biochemical Contexts

The primary mechanistic role of this compound in both chemical and biochemical systems is that of an alkylating agent. oncohemakey.comoncohemakey.com The compound transfers its N-benzyl-N-methylacetyl group to a nucleophilic atom, with the chloride ion acting as the leaving group.

Chemical Context: In synthetic chemistry, it serves as an electrophile to introduce the -(C=O)CH₂- moiety onto nucleophiles. For instance, reacting it with a phenoxide (the conjugate base of a phenol) results in the alkylation of the oxygen atom, forming an ether linkage. nih.govresearchgate.netnih.gov This SN2 reaction is a fundamental transformation for building more complex molecular architectures. oncohemakey.com

Biochemical Context: In a biological setting, the ability of α-chloroacetamides to alkylate nucleophilic residues on biomacromolecules like DNA and proteins is of high significance. oncohemakey.com The N7 atom of guanine (B1146940) in DNA is a primary target for many alkylating agents. oncohemakey.com More specifically for chloroacetamides, the thiol side chain of cysteine residues in proteins is a key target. rsc.org The covalent bond formation, or alkylation, can irreversibly inhibit enzyme function, making this class of compounds a subject of interest in drug design. rsc.org The reaction is an SN2-type alkylation, where the cysteine thiolate acts as the nucleophile to displace the chloride. rsc.org

Interactions with Nucleophilic Sites on Model Organic Compounds

The primary mechanism of reaction for this compound involves the nucleophilic substitution of the chloride ion. The electron-withdrawing nature of the adjacent carbonyl group activates the C-Cl bond, facilitating its displacement by a wide range of nucleophiles. This reactivity is analogous to that of other N-substituted 2-chloroacetamides. researchgate.net

The general reaction can be depicted as a standard SN2 process, where a nucleophile (Nu:) attacks the α-carbon, leading to the formation of a new bond and the expulsion of the chloride leaving group.

Reaction with Oxygen Nucleophiles: Oxygen-based nucleophiles, such as alcohols and phenols, react with this compound to form ether linkages. For instance, the alkylation of the hydroxyl group in phenols or alcohols proceeds in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. researchgate.net

Reaction with Nitrogen Nucleophiles: Nitrogen-containing compounds, which are prevalent in biological systems, are potent nucleophiles for this class of compounds. Primary and secondary amines, as well as heterocyclic compounds like imidazole and indole (B1671886), readily react with this compound. researchgate.net The reaction with amines leads to the formation of N-substituted glycine (B1666218) amides. For example, the reaction with a generic primary amine (R-NH₂) would yield N-benzyl-N-methyl-2-(R-amino)acetamide. The reaction of N-substituted chloroacetamides with indole derivatives in the presence of a base like sodium hydride results in the formation of the corresponding indolyl-N-substituted acetamides. researchgate.net

Reaction with Sulfur Nucleophiles: Sulfur nucleophiles, particularly thiols (mercaptans), are highly reactive towards α-chloroacetamides. The high nucleophilicity of the thiolate anion (RS⁻), formed under basic conditions, allows for rapid displacement of the chloride to form thioether derivatives. researchgate.net This strong reactivity is a key aspect of its interaction with cysteine residues in proteins.

The following table summarizes the expected nucleophilic substitution reactions of this compound with various model organic compounds based on the known reactivity of similar N-substituted 2-chloroacetamides.

Nucleophile Type Model Compound Expected Product Structure Reaction Description
Oxygen NucleophilePhenolN-benzyl-N-methyl-2-phenoxyacetamideO-alkylation of the phenol
Nitrogen NucleophileAniline (a primary amine)N-benzyl-N-methyl-2-(phenylamino)acetamideN-alkylation of the amine
Nitrogen NucleophileImidazoleN-benzyl-2-(1H-imidazol-1-yl)-N-methylacetamideAlkylation of the imidazole nitrogen
Sulfur NucleophileThiophenol (a thiol)N-benzyl-N-methyl-2-(phenylthio)acetamideS-alkylation of the thiol

Mechanistic Aspects of Protein and Nucleic Acid Modification (General Chemical Interaction)

The reactivity of this compound with nucleophilic functional groups on model organic compounds provides a framework for understanding its interactions with biological macromolecules like proteins and nucleic acids. The compound acts as an alkylating agent, forming covalent bonds with nucleophilic sites within these biopolymers.

Protein Modification: Proteins contain several amino acid residues with nucleophilic side chains. The most reactive of these towards α-chloroacetamides is the thiol group of cysteine. The reaction is an S-alkylation, forming a stable thioether linkage. This covalent modification can alter the protein's structure and function. Other amino acid residues can also be targeted, although generally with lower reactivity. The imidazole side chain of histidine and the ε-amino group of lysine (B10760008) are also potential sites of alkylation. Studies on chloroacetamide-modified nucleotides have shown that they react efficiently with cysteine, while the reaction with histidine is more sluggish and results in lower yields. acs.org This suggests a preference for modification of cysteine residues in proteins.

The general mechanism for the alkylation of a cysteine residue in a protein by this compound is as follows:

The thiol group of a cysteine residue, in its deprotonated thiolate form (Cys-S⁻), acts as the nucleophile.

The thiolate anion attacks the electrophilic carbon of the chloromethyl group of this compound.

A covalent thioether bond is formed, and the chloride ion is eliminated.

Nucleic Acid Modification: this compound has the potential to alkylate nucleic acids (DNA and RNA). The nucleobases within the nucleic acid structure contain several nucleophilic nitrogen and oxygen atoms. Research on related monofunctional alkylating agents, such as 2-chloro-N,N-diethylethanamine, has shown that they preferentially alkylate guanine nucleobases in DNA. nih.govresearchgate.net The N7 position of guanine is a particularly strong nucleophile and a common target for alkylating agents. Other potential sites of alkylation in nucleic acids include the N1 and N3 positions of adenine (B156593) and the N3 position of cytosine. This covalent modification of a nucleobase can lead to the formation of a DNA adduct, which may interfere with DNA replication and transcription.

The table below illustrates the primary sites of covalent modification on proteins and nucleic acids by this compound.

Biomolecule Nucleophilic Site Residue/Base Resulting Linkage
ProteinThiol group (-SH)CysteineThioether
ProteinImidazole ringHistidineAlkylated imidazole
ProteinAmino group (-NH₂)Lysine (side chain), N-terminusSecondary amine
Nucleic AcidN7 atomGuanineAlkylated guanine
Nucleic AcidN1, N3 atomsAdenineAlkylated adenine
Nucleic AcidN3 atomCytosineAlkylated cytosine

Spectroscopic and Structural Characterization of N Benzyl 2 Chloro N Methylacetamide and Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For N-benzyl-2-chloro-N-methylacetamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to assign the proton and carbon environments and establish connectivity. Due to hindered rotation around the amide C-N bond, tertiary amides like this compound can exist as a mixture of cis (E) and trans (Z) rotamers, which may lead to the observation of two sets of signals in the NMR spectra. scielo.br

The ¹H NMR spectrum of this compound provides detailed information about the different proton environments in the molecule. The chemical shifts are influenced by the electronic environment of the neighboring atoms and functional groups.

The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (Ph-CH ₂-N) are expected to show a singlet, but due to the potential for diastereotopicity if a chiral center is present or due to restricted rotation, they could appear as two distinct signals. researchgate.net The methylene (B1212753) protons adjacent to the chlorine atom (-C(=O)-CH ₂-Cl) are deshielded and appear at a lower field. The N-methyl protons (-N-CH ₃) also give a characteristic singlet.

The presence of rotational isomers can lead to separate signals for each proton environment in the cis and trans forms. scielo.br The relative integration of these signals can provide information about the equilibrium distribution of the two rotamers.

Table 1: Representative ¹H NMR Chemical Shifts for this compound and Analogs

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic (C₆H₅)7.2 - 7.4MultipletProtons on the phenyl ring.
Benzylic (CH₂)~4.5Singlet or Doublet of DoubletsCan be split due to diastereotopicity or rotational isomers.
Chloromethyl (CH₂)~4.0SingletMethylene group adjacent to the chlorine atom.
N-Methyl (CH₃)~3.0SingletMethyl group attached to the nitrogen atom.

Note: The exact chemical shifts can vary depending on the solvent and the specific analog.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the attached atoms. oregonstate.edu

The carbonyl carbon (C=O) of the amide group is typically found in the downfield region, around δ 165-190 ppm. oregonstate.eduwisc.edu The aromatic carbons of the benzyl group appear in the range of δ 125-140 ppm. oregonstate.edu The benzylic carbon (Ph-C H₂-N) and the chloromethyl carbon (-C H₂-Cl) are found in the aliphatic region, with the carbon attached to the electronegative chlorine atom appearing at a lower field. The N-methyl carbon gives a signal at a higher field.

Similar to ¹H NMR, the presence of E and Z isomers can result in two distinct signals for each carbon atom in the ¹³C NMR spectrum. scielo.br

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

Carbon Type Typical Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 175
Aromatic (C₆H₅)127 - 138
Benzylic (CH₂)~50 - 60
Chloromethyl (CH₂)~40 - 50
N-Methyl (CH₃)~35 - 40

Note: These are approximate ranges and can be influenced by the solvent and molecular conformation.

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would confirm the connectivity within the benzyl group's aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons, for example, linking the benzylic proton signals to the benzylic carbon signal. scielo.br

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. rsc.org This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular fragments. For instance, HMBC can show correlations from the N-methyl protons to the benzylic carbon and the carbonyl carbon, confirming the structure around the nitrogen atom. scielo.br

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. scielo.br

The IR spectrum of this compound is expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. nist.gov The C-N stretching vibration of the amide is also a characteristic feature. The C-H stretching vibrations of the aromatic and aliphatic groups will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy can also be used to identify these functional groups. scielo.br For instance, UV resonance Raman spectroscopy has been used to study the amide vibrations in related molecules like N-methylacetamide. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
AmideC=O stretch1630 - 1680
AromaticC-H stretch3000 - 3100
AliphaticC-H stretch2850 - 3000
ChloroalkaneC-Cl stretch600 - 800

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the confirmation of its elemental composition. rsc.org For this compound (C₁₀H₁₂ClNO), HRMS would provide a highly accurate mass measurement that matches the calculated theoretical mass. uni.luguidechem.comchemicalbook.combldpharm.comsigmaaldrich.com

In addition to molecular formula confirmation, mass spectrometry provides information about the fragmentation pattern of the molecule upon ionization. This fragmentation can help to elucidate the structure. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. miamioh.edu For this compound, a prominent fragment would likely be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzyl group. Other significant fragments could arise from the loss of the chloroacetyl group or the methyl group.

Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺198.06803141.5
[M+Na]⁺220.04997148.7
[M-H]⁻196.05347146.3
[M+NH₄]⁺215.09457162.0
[M+K]⁺236.02391146.2

Data sourced from PubChemLite. uni.lu

Single-Crystal X-ray Diffraction for Three-Dimensional Molecular Structure Determination

The most definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. psu.edu This technique requires the growth of a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal can be used to calculate the electron density distribution and thus the precise positions of the atoms in the crystal lattice.

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding

The solid-state architecture of N-benzylacetamide analogs is significantly influenced by a network of intermolecular hydrogen bonds, which dictate the packing of molecules in the crystal lattice. X-ray crystallography studies on related compounds reveal specific and recurring hydrogen bonding patterns.

In the crystal structure of N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide, molecules are linked into chains extending along the b-axis direction by classical N—H⋯O hydrogen bonds. nih.govresearchgate.net This primary interaction creates a robust one-dimensional array. Similarly, the structure of N-benzyl-2-(2-chloro-5-methylphenoxy)acetamide features centrosymmetrically related molecules that form dimers through intermolecular C—H⋯O hydrogen bonds. nih.gov These dimers create a fourteen-membered ring with a graph set motif of R²₂(14). nih.gov

A study of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide reveals a more complex arrangement where molecules are linked into a chain of edge-fused centrosymmetric rings. researchgate.net This is achieved through a combination of a C—H⋯O hydrogen bond and a C—H⋯π(arene) hydrogen bond. researchgate.net In a closely related analog, N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-chlorobenzyl)acetamide, the interplay of one C—H⋯O hydrogen bond and two distinct C—H⋯π(arene) hydrogen bonds links the molecules into sheets. researchgate.net The ability of different aryl rings to act as hydrogen bond acceptors contributes to this two-dimensional supramolecular assembly. researchgate.net

The crystal structure of N-benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide shows the formation of head-to-tail dimers via hydrogen bonding between the amide carbonyl group and the hydroxyl group of an adjacent molecule, resulting in a stable 14-membered ring. mdpi.com In pyrrole-2-yl chloromethyl ketone derivatives, N-H⋯O hydrogen bonds are a dominant feature, often leading to the formation of centrosymmetric dimers with an R²₂(10) motif. mdpi.com

These examples demonstrate that while classical N—H⋯O hydrogen bonds are a common feature in linking acetamide (B32628) molecules, weaker C—H⋯O and C—H⋯π interactions play a crucial role in stabilizing the extended crystal lattice, leading to diverse packing arrangements from simple chains to complex 3D networks.

Table 1: Crystallographic Data for N-Benzylacetamide Analogs

CompoundFormulaCrystal SystemSpace GroupV (ų)ZRef.
N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamideC₁₆H₁₆ClNO₂OrthorhombicPbca2884.18 nih.gov
N-Benzyl-2-(2-chloro-5-methylphenoxy)acetamideC₁₆H₁₆ClNO₂TriclinicP-11477.04 nih.gov

Table 2: Hydrogen Bonding Parameters for N-Benzylacetamide Analogs

CompoundDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)Ref.
N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamideN-H···O---- nih.gov
N-Benzyl-2-(2-chloro-5-methylphenoxy)acetamideC-H···O---- nih.gov
N-benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamideO-H···O0.821.982.793(3)171.0 mdpi.com

Note: Detailed hydrogen bond distances and angles were not fully specified in all source texts.

Conformational Preferences in the Solid State

The conformation of N-benzylacetamide derivatives in the solid state is characterized by the relative orientation of the benzyl and acetamide groups, which is often influenced by the substitution pattern and the crystal packing forces.

In the structure of N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide, the dihedral angle between the two aromatic rings is 16.14 (12)°. nih.govnih.gov This indicates a relatively planar arrangement of the two ring systems with respect to each other.

The asymmetric unit of N-benzyl-2-(2-chloro-5-methylphenoxy)acetamide contains two crystallographically independent molecules. nih.gov These molecules exhibit significant conformational differences, primarily in the orientation of the benzyl groups relative to the mean plane of the rest of the molecule. The dihedral angles are 87.03 (8)° and 68.74 (6)° for the two independent molecules, showing a much more twisted conformation compared to the 4-methylphenoxy analog. nih.gov The torsion angles O1—C8—C9—O2 and O3—C24—C25—O4 for these molecules are -176.5 (3)° and -179.0 (3)°, respectively, indicating a near-planar arrangement of the amide linkage. nih.gov

Tertiary amides, such as this compound, can exist as cis (E) or trans (Z) rotamers due to the hindered rotation around the C-N amide bond. While often studied in solution via NMR spectroscopy, these conformational preferences are locked in the solid state. scielo.brresearchgate.net For instance, studies on N-methylacetamide (NMA) show that different conformers resulting from the rotation of methyl groups have very similar energies and can be distinguished spectroscopically. umich.edu This suggests that even subtle changes in substitution can lead to distinct, stable conformations in the crystal lattice. The specific conformation adopted in the solid state is a balance between the intrinsic conformational energies of the molecule and the stabilizing intermolecular interactions within the crystal.

Table 3: Torsion and Dihedral Angles in N-Benzylacetamide Analogs

CompoundAngle TypeAtoms InvolvedAngle (°)Ref.
N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamideDihedralBetween aromatic rings16.14 (12) nih.govnih.gov
N-Benzyl-2-(2-chloro-5-methylphenoxy)acetamide (Molecule 1)DihedralBenzyl group to mean plane87.03 (8) nih.gov
N-Benzyl-2-(2-chloro-5-methylphenoxy)acetamide (Molecule 2)DihedralBenzyl group to mean plane68.74 (6) nih.gov
N-Benzyl-2-(2-chloro-5-methylphenoxy)acetamide (Molecule 1)TorsionO1—C8—C9—O2-176.5 (3) nih.gov
N-Benzyl-2-(2-chloro-5-methylphenoxy)acetamide (Molecule 2)TorsionO3—C24—C25—O4-179.0 (3) nih.gov

Computational Chemistry and Theoretical Investigations of N Benzyl 2 Chloro N Methylacetamide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and optimized geometry of molecules. For N-benzyl-2-chloro-N-methylacetamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict its most stable three-dimensional structure. These calculations optimize the molecule's geometry to a minimum energy state, providing precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative Data)

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=O1.23
C-N (amide)1.36
N-CH₃1.46
N-CH₂ (benzyl)1.47
C-Cl1.78
Bond Angles (°) ** O=C-N122.5
C-N-CH₃118.0
C-N-CH₂ (benzyl)121.0
Dihedral Angles (°) **O=C-N-CH₃180.0 (trans)
Note: These values are representative examples based on DFT calculations of similar amide structures and serve to illustrate the type of data obtained from such studies.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP map would show a negative potential (typically colored red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs, indicating a site prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the carbonyl carbon and the α-carbon attached to the chlorine atom, highlighting them as electrophilic sites susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the amide group and the benzyl (B1604629) ring, reflecting the regions with the highest electron density. The LUMO is likely to be centered on the chloroacetyl group, specifically having significant antibonding character in the C-Cl bond, indicating this as the primary site for accepting electrons in a nucleophilic substitution reaction.

Table 2: Predicted Frontier Orbital Properties for this compound (Illustrative Data)

PropertyValue (eV)Implication
HOMO Energy -7.5Electron-donating capability
LUMO Energy -0.8Electron-accepting capability
HOMO-LUMO Gap (ΔE) 6.7High kinetic stability, low reactivity
Note: These are illustrative values. A smaller energy gap generally implies higher reactivity.

Conformational Analysis and Potential Energy Surface Mapping

This compound possesses several rotatable single bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them. ic.ac.uk The most significant conformational feature of tertiary amides is the potential for cis/trans isomerism due to the high rotational barrier of the C-N amide bond. scielo.br

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating detailed reaction mechanisms. mdpi.comresearchgate.net By modeling the reactants, products, and any intermediates, it is possible to locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate.

A plausible reaction for this compound is the nucleophilic substitution of the chlorine atom by a nucleophile (e.g., hydroxide). Computational modeling of this Sₙ2 reaction would involve:

Optimizing the geometries of the reactants (this compound and the nucleophile).

Locating the transition state structure, where the nucleophile is partially bonded to the α-carbon and the C-Cl bond is partially broken.

Optimizing the geometry of the products.

Calculations such as Intrinsic Reaction Coordinate (IRC) analysis can then be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. This approach provides a detailed, step-by-step view of the bond-making and bond-breaking processes.

Simulations of Solvent Effects on Molecular Conformation and Reactivity

Molecular properties and reactivity can be significantly influenced by the surrounding solvent. Computational models can account for these solvent effects through two primary methods:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. scielo.br This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's conformation and energy.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. nih.gov This method is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics (MD) simulations are often used with explicit solvent models to explore the conformational dynamics of a molecule over time in a solution environment.

For this compound, simulations could show how polar solvents stabilize charge separation in a transition state, potentially lowering the activation energy of a reaction. Furthermore, the solvent can influence the equilibrium between different conformers. nih.gov

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov Using methods like Gauge-Including Atomic Orbital (GIAO), it is possible to calculate the magnetic shielding tensors for each nucleus in the optimized molecular structure. These values can then be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). Comparing the calculated shifts with experimental data can confirm the proposed structure and help assign specific peaks to the correct atoms, especially for complex conformer mixtures. scielo.brnih.gov

IR Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the absorption peaks observed in an infrared (IR) spectrum. The most prominent peak for this compound would be the C=O stretching vibration of the amide group. Computational analysis helps assign this and other characteristic peaks (e.g., C-N stretch, C-H bends) to specific molecular motions, aiding in the interpretation of the experimental IR spectrum. biointerfaceresearch.com

Table 3: Predicted vs. Typical Experimental Spectroscopic Data (Illustrative)

ParameterFunctional GroupPredicted ValueTypical Experimental Range
¹³C NMR (ppm) C=O (Amide)170165-175
¹H NMR (ppm) N-CH₃2.92.8-3.1
CH₂-Cl4.14.0-4.5
IR Frequency (cm⁻¹) C=O Stretch16651630-1680
Note: Predicted values are illustrative and depend on the level of theory, basis set, and solvent model used in the calculation.

Synthesis and Reactivity of N Benzyl 2 Chloro N Methylacetamide Derivatives

Systematic Substitution on the Chloroacetamide Moiety

The chlorine atom on the acetamide (B32628) portion of N-benzyl-2-chloro-N-methylacetamide is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the straightforward introduction of a wide range of functional groups.

The synthesis of N-benzyl-2-amino-N-methylacetamide derivatives is typically achieved through the nucleophilic substitution of the chloride by an amine. This reaction involves treating this compound with a primary or secondary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a new carbon-nitrogen bond.

The general reaction scheme is as follows:

This compound + R¹R²NH → N-benzyl-2-(R¹R²-amino)-N-methylacetamide + HCl

Where R¹ and R² can be hydrogen, alkyl, or aryl groups. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which can otherwise protonate the amine reactant, rendering it non-nucleophilic. Common bases include potassium carbonate or triethylamine (B128534). The choice of solvent and temperature can influence the reaction rate and yield. For instance, polar aprotic solvents like acetonitrile (B52724) are often employed.

Studies on analogous α-haloacetamides have demonstrated the feasibility of this transformation. For example, the synthesis of various 2-(alkylamino)acetamides has been successfully accomplished by reacting bromoacetamide with different amines in the presence of potassium carbonate under reflux in acetonitrile. researchgate.net Similarly, research on anticonvulsant N-benzyl-2-acetamidopropionamide derivatives involved the introduction of nitrogen substituents at a carbon adjacent to the amide carbonyl, highlighting the utility of this synthetic strategy. nih.gov

A variety of amino derivatives can be prepared using this method, as illustrated in the table below.

Amine ReactantProduct
Ammonia (NH₃)N-benzyl-2-amino-N-methylacetamide
Methylamine (CH₃NH₂)N-benzyl-2-(methylamino)-N-methylacetamide
Aniline (C₆H₅NH₂)N-benzyl-2-(phenylamino)-N-methylacetamide
Diethylamine ((C₂H₅)₂NH)N-benzyl-2-(diethylamino)-N-methylacetamide

Beyond amines, a diverse array of nucleophiles can be used to displace the chloride from the chloroacetamide moiety, leading to derivatives containing oxygen, sulfur, or other heteroatoms. This versatility allows for the synthesis of compounds with a wide range of chemical and physical properties.

Oxygen Nucleophiles: Alkoxides and phenoxides are effective oxygen-based nucleophiles for this transformation. The reaction with sodium methoxide, for example, would yield N-benzyl-2-methoxy-N-methylacetamide. The synthesis of N-benzyl-2-(2-chloro-4-methyl-phenoxy)acetamide has been reported, demonstrating the successful substitution with a phenoxide nucleophile. nih.gov This reaction creates an ether linkage.

Sulfur Nucleophiles: Thiolates are potent nucleophiles that readily react with α-chloro amides to form thioether derivatives. For instance, reacting this compound with sodium thiomethoxide would produce N-benzyl-2-(methylthio)-N-methylacetamide. The synthesis of N-alkyl-2-mercaptobenzimidazoles from N-alkyl-2-chlorobenzimidazoles using thiolating agents like thiourea (B124793) further supports the feasibility of introducing sulfur-containing groups. niscpr.res.in

Nitrogen Nucleophiles: As detailed in the previous section, various amines serve as effective nitrogen nucleophiles. Additionally, other nitrogen-containing groups like azides can be introduced. The reaction with sodium azide, for example, would yield N-benzyl-2-azido-N-methylacetamide, a precursor that can be further transformed, for instance, through reduction to the corresponding primary amine or via click chemistry.

The table below summarizes the products from reactions with various nucleophiles.

NucleophileReagent ExampleProduct
OxygenSodium Methoxide (NaOCH₃)N-benzyl-2-methoxy-N-methylacetamide
OxygenSodium Phenoxide (NaOPh)N-benzyl-2-phenoxy-N-methylacetamide
SulfurSodium Thiomethoxide (NaSCH₃)N-benzyl-2-(methylthio)-N-methylacetamide
NitrogenSodium Azide (NaN₃)N-benzyl-2-azido-N-methylacetamide

Modifications of the Benzyl (B1604629) Group and their Influence on Reactivity

Substituted derivatives of this compound can be synthesized by starting with appropriately substituted benzylamines. The general synthetic route involves the N-acylation of a substituted N-methylbenzylamine with chloroacetyl chloride. ijpsr.info

For example, to synthesize N-(4-methoxybenzyl)-2-chloro-N-methylacetamide, one would start with 4-methoxy-N-methylbenzylamine.

4-methoxy-N-methylbenzylamine + Chloroacetyl chloride → N-(4-methoxybenzyl)-2-chloro-N-methylacetamide + HCl

This approach allows for the introduction of a wide variety of substituents onto the benzene (B151609) ring, including alkyl, alkoxy, nitro, and halo groups. The availability of a diverse pool of substituted benzylamines makes this a highly flexible method for generating a library of derivatives. An alternative, though less direct, route could involve the synthesis of substituted benzyl chloroformates which are then reacted with an appropriate amine, a strategy used in the preparation of carbamates. udayton.edu

The following table lists examples of substituted derivatives and the required starting materials.

Starting MaterialProduct
N-methyl-4-nitrobenzylamineN-(4-nitrobenzyl)-2-chloro-N-methylacetamide
N-methyl-4-chlorobenzylamineN-(4-chlorobenzyl)-2-chloro-N-methylacetamide
N-methyl-4-methylbenzylamineN-(4-methylbenzyl)-2-chloro-N-methylacetamide

Substituents on the benzyl group's aromatic ring can significantly alter the electronic properties of the molecule, which in turn affects reaction rates. lumenlearning.com These effects are generally understood in terms of the substituent's inductive and resonance contributions. libretexts.orglibretexts.org

Inductive Effects: This effect is transmitted through sigma bonds. Electronegative substituents, such as nitro groups (-NO₂) or halogens (-Cl), exert an electron-withdrawing inductive effect, pulling electron density away from the ring and the benzylic carbon. lumenlearning.comlibretexts.org Conversely, alkyl groups (-CH₃) have an electron-donating inductive effect.

Resonance Effects: This effect involves the delocalization of pi electrons. Substituents with lone pairs, like methoxy (B1213986) (-OCH₃) or amino (-NH₂), can donate electron density to the aromatic ring through resonance, which is a powerful activating effect. libretexts.org Groups with pi bonds to electronegative atoms, such as nitro or carbonyl groups, withdraw electron density from the ring via resonance. libretexts.org

The net effect of a substituent on the reactivity of the chloroacetamide moiety, specifically the nucleophilic substitution at the α-carbon, is a combination of these factors.

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CN on the benzene ring will pull electron density away from the benzylic nitrogen and, to a lesser extent, the amide carbonyl. This can slightly increase the electrophilicity of the carbonyl carbon and the adjacent α-carbon, potentially increasing the rate of nucleophilic substitution. Studies on the metabolism of substituted N-benzylanilines have shown that electronic effects of aromatic substituents play a crucial role in determining the metabolic pathways. nih.gov

Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -CH₃ donate electron density to the ring. This can decrease the electrophilicity of the α-carbon, potentially slowing down the rate of nucleophilic substitution. The hydrogenolysis of benzyl-type protecting groups, for example, is suppressed by electron-donating methyl and methoxy substituents on the benzene ring. researchgate.net

The following table summarizes the expected effect of various substituents on the rate of nucleophilic substitution at the α-carbon.

Substituent (at para-position)Electronic EffectExpected Impact on Sₙ2 Reaction Rate
-NO₂Strong Electron-WithdrawingIncrease
-ClWeak Electron-WithdrawingSlight Increase
-HNeutral (Reference)Baseline
-CH₃Weak Electron-DonatingSlight Decrease
-OCH₃Strong Electron-Donating (by resonance)Decrease

Elaboration of the Amide Nitrogen and Formation of New Amide Linkages

While the primary reactive site is the α-carbon, the amide nitrogen and its substituents can also be involved in further chemical transformations to create more complex molecules.

The formation of new amide linkages is a cornerstone of many chemical and biological processes. While direct modification of the N-methyl-N-benzyl amide in this compound is challenging due to the stability of the amide bond, related structures can be synthesized that incorporate additional amide functionalities.

One powerful method for creating complex amide structures is the Ugi four-component reaction. This reaction allows for the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. Following this strategy, N–benzyl–2–(N–benzylamido)acetamide peptoids have been successfully synthesized, demonstrating a method to build more elaborate amide frameworks. abq.org.br

Furthermore, enzymatic methods are emerging as efficient and environmentally friendly alternatives for amide bond formation. waseda.jp For instance, the enzyme N-substituted formamide (B127407) deformylase has been shown to catalyze the reverse reaction, synthesizing N-benzyl carboxamides like N-benzylacetamide and N-benzylpropionamide from benzylamine (B48309) and the corresponding carboxylic acids. nih.gov This suggests potential biocatalytic routes to elaborate amide structures.

Another approach involves using the amide nitrogen as part of a larger synthetic scheme. For example, in the synthesis of N-benzyl-2-acetamidopropionamide derivatives, an entire acetamido group is present, which itself contains a new amide linkage. nih.gov This highlights how the core N-benzyl amide structure can be a component of a larger molecule featuring multiple amide bonds. While direct transamidation of a stable tertiary amide like this compound is difficult, related carbamate (B1207046) compounds can undergo transcarbamation and amidation reactions, suggesting that with the right functional group interconversion, new amide bonds can be formed. chemrxiv.org

Application of this compound as a Building Block in Complex Molecule Synthesis

This compound serves as a versatile building block in organic synthesis, primarily owing to the reactivity of the C-Cl bond, which is susceptible to nucleophilic substitution. This characteristic allows for the introduction of diverse functionalities and the construction of more complex molecular architectures. Its utility is particularly evident in the synthesis of organochalcogen and heterocyclic compounds.

Precursor for Organochalcogen Compounds

The electrophilic nature of the carbon atom bearing the chlorine in this compound and its derivatives facilitates reactions with nucleophilic chalcogen reagents. A notable application is in the synthesis of cyclic chalcogenide compounds. While direct studies on this compound are limited, research on the closely related N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide demonstrates the synthetic potential. In these reactions, the compound is treated with sodium chalcogenates (Na₂E, where E = S, Se, or Te) to yield the corresponding cyclic chalcogenides.

The reaction proceeds via nucleophilic substitution, where the chalcogenide anion displaces the chlorine atoms. For instance, reaction with sodium sulfide (B99878) (Na₂S) or sodium selenide (B1212193) (Na₂Se) in an ethanolic solution leads to the formation of cyclic thio- and seleno-ethers, respectively. Similarly, treatment with tellurium powder and sodium iodide can be employed to generate the corresponding telluride derivatives.

The table below summarizes the synthesis of cyclic chalcogenides from an N-benzyl acetamide derivative, illustrating the general methodology applicable to this compound.

ReactantReagentProductYield (%)Melting Point (°C)
N-benzyl-2-chloro-N-(2-chloroacetyl)acetamideNa₂S·2H₂OCyclic sulfide derivative82138-140
N-benzyl-2-chloro-N-(2-chloroacetyl)acetamideNaHSeCyclic selenide derivative8289-90
N-benzyl-2-chloro-N-(2-chloroacetyl)acetamideTe powder, NaICyclic telluride derivative82101-103

Intermediate for Novel Heterocyclic Compounds

The reactivity of the α-chloroacetamide moiety makes this compound a valuable intermediate for the synthesis of a variety of novel heterocyclic compounds. The general strategy involves the reaction of the chloroacetamide with a binucleophilic reagent, where one nucleophile displaces the chlorine atom and the other participates in a cyclization step.

Research has shown that N-substituted 2-chloroacetamides are key precursors for synthesizing derivatives of biologically relevant heterocycles. For example, the reaction of 2-chloro-N-substituted acetamides with 2-mercaptobenzimidazole (B194830) in the presence of a base like triethylamine yields 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov This reaction proceeds through the nucleophilic attack of the sulfur atom of 2-mercaptobenzimidazole on the electrophilic carbon of the chloroacetamide. nih.gov

This synthetic approach highlights the potential of this compound to serve as a scaffold for generating libraries of heterocyclic compounds with potential applications in medicinal chemistry. The benzyl and methyl groups on the amide nitrogen can influence the solubility and conformational properties of the final products.

The following table presents examples of heterocyclic compounds synthesized from N-substituted 2-chloroacetamides, demonstrating the versatility of this class of reagents.

Starting ChloroacetamideNucleophileResulting Heterocyclic CompoundYield Range (%)
2-chloro-N-(phenyl)acetamide2-mercaptobenzimidazole2-((1H-benzimidazol-2-yl)thio)-N-(phenyl)acetamide62-74
2-chloro-N-(4-chlorophenyl)acetamide2-mercaptobenzimidazole2-((1H-benzimidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide62-74
2-chloro-N-(benzyl)acetamide2-mercaptobenzimidazole2-((1H-benzimidazol-2-yl)thio)-N-(benzyl)acetamide62-74

Data derived from a study on the synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov

Environmental Transformation and Abiotic Degradation Pathways of Halogenated Acetamides

Hydrolytic Degradation Mechanisms in Aqueous Environments

Hydrolysis is a primary degradation pathway for many organic compounds in aquatic environments. For N-benzyl-2-chloro-N-methylacetamide, this process can be influenced by the pH of the surrounding medium, proceeding through either acid-catalyzed or base-mediated mechanisms.

Acid-Catalyzed Hydrolysis of Acetamide (B32628) Linkages

In acidic conditions, the amide bond of this compound is susceptible to hydrolysis. The general mechanism for acid-catalyzed amide hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule.

Table 1: Potential Products of Acid-Catalyzed Hydrolysis

Reactant Conditions Potential Product 1 Potential Product 2

Base-Mediated Hydrolysis and Dehydrohalogenation Reactions

Under basic or alkaline conditions, this compound can undergo two primary reactions: hydrolysis of the amide bond and dehydrohalogenation.

Base-mediated hydrolysis occurs via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. Similar to the acid-catalyzed pathway, this results in the cleavage of the amide bond, forming the corresponding carboxylate salt (chloroacetate) and the amine (N-methylbenzylamine).

Simultaneously, the presence of a strong base can promote a dehydrohalogenation reaction. In this E2 elimination reaction, a proton is abstracted from the carbon adjacent to the chlorine atom, leading to the formation of an alkene and the expulsion of the chloride ion. However, in the case of this compound, the relevant reaction is more likely the substitution of the chlorine atom by a hydroxide ion (S_N2 reaction) to form N-benzyl-N-methyl-2-hydroxyacetamide.

A study on the base-induced reaction of 3-benzyloxazolidin-2-one, a related heterocyclic compound, showed that treatment with a strong base like lithium diisopropylamide (LDA) could lead to self-condensation or dimerization, indicating the potential for complex reactions in strongly basic environments. mdpi.com

Photolytic Degradation Studies and Product Identification

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. For many organic pollutants, this is a significant abiotic degradation pathway.

Specific research on the photolytic degradation of this compound is not extensively documented. However, based on its chemical structure, several photochemical reactions are plausible. The carbon-chlorine (C-Cl) bond is known to be susceptible to photolytic cleavage, which would generate a radical intermediate. This highly reactive species could then undergo a variety of subsequent reactions, such as hydrogen abstraction or reaction with oxygen.

Oxidative Transformation in Environmental Matrices

Oxidative processes play a crucial role in the transformation of organic compounds in the environment, often mediated by reactive oxygen species such as hydroxyl radicals (•OH). The structure of this compound offers several sites for oxidative attack.

Recent research has demonstrated that the benzyl (B1604629) C–N bond in various amines can be selectively cleaved under metal-free electrochemical oxidative conditions. nih.gov This process transforms the benzylamine (B48309) moiety into the corresponding aldehyde (benzaldehyde) and the amide portion into a secondary amide. nih.gov This suggests a plausible environmental transformation pathway for this compound, potentially yielding benzaldehyde (B42025) and N-methyl-2-chloroacetamide.

The methylene (B1212753) group of the benzyl substituent is also susceptible to oxidation, which could lead to the formation of a ketone. Additionally, the aromatic ring can undergo hydroxylation in the presence of strong oxidizing agents.

Theoretical Modeling of Environmental Fate and Persistence for Halogenated Amides

In the absence of extensive experimental data, theoretical models provide valuable insights into the potential environmental fate and persistence of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) models are used to predict the properties and behavior of chemicals based on their molecular structure. nih.govnih.gov

For halogenated amides, models can predict key environmental parameters such as water solubility, soil sorption coefficient (Koc), and rates of degradation. These models are integral to regulatory risk assessments for agrochemicals and other industrial chemicals. stone-env.com

For this compound specifically, computational tools can predict properties that influence its environmental distribution. For instance, predicted values for its collision cross section (CCS) with various adducts have been calculated, which can help in its analytical identification in complex matrices. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 198.06803 141.5
[M+Na]⁺ 220.04997 148.7
[M-H]⁻ 196.05347 146.3
[M+NH₄]⁺ 215.09457 162.0
[M+K]⁺ 236.02391 146.2

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

These theoretical models, while not a substitute for experimental data, are essential for prioritizing research needs and conducting preliminary risk assessments for compounds like this compound. nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
N-methylbenzylamine
Chloroacetic acid
N-benzyl-N-methyl-2-hydroxyacetamide
Lithium diisopropylamide (LDA)
3-benzyloxazolidin-2-one
Acetamiprid
Benzaldehyde

Q & A

Basic: What are the established synthetic routes for N-benzyl-2-chloro-N-methylacetamide, and what key reaction parameters influence yield?

Answer:
A common method involves nucleophilic substitution using 2-chloro-N-methylacetamide and benzyl halides. For example, in the synthesis of related compounds (e.g., N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide), N-benzyl-2-chloroacetamide is reacted with phenols under reflux in acetonitrile with K₂CO₃ as a base . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., CH₃CN) enhance reaction efficiency.
  • Temperature : Reflux (~80–100°C) accelerates substitution but may increase side reactions.
  • Stoichiometry : A 10% excess of the benzylating agent ensures complete conversion.
  • Workup : pH adjustment (to ~6–7) minimizes hydrolysis of the chloroacetamide group during extraction .

Table 1: Representative Reaction Conditions from Literature

ReactantsSolventBaseYield (%)Reference
2-Chloro-N-methylacetamide + Benzyl bromideCH₃CNK₂CO₃65–75
2-Chloro-N-methylacetamide + Substituted benzyl chlorideDMFNaH50–60

Advanced: How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

Answer:
Byproduct formation (e.g., hydrolysis to carboxylic acids or dimerization) can be mitigated by:

  • Controlling moisture : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the chloroacetamide group .
  • Catalyst selection : Transition metal catalysts (e.g., CuI) may suppress side reactions in coupling steps .
  • Stepwise purification : Intermediate isolation via column chromatography (silica gel, ethyl acetate/hexane) removes impurities before final cyclization .
  • Reaction monitoring : TLC or in situ NMR tracks progress to terminate reactions at optimal conversion (e.g., 85–90%) .

Example: In multi-step syntheses of structurally related compounds, yields improved from 2–5% to 10–15% by isolating intermediates after each step .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR :
    • N-methyl group : Singlet at δ ~2.8–3.2 ppm (¹H); ~35–40 ppm (¹³C).
    • Chloroacetamide backbone : CH₂Cl appears as a singlet at δ ~4.0–4.5 ppm (¹H); ~45 ppm (¹³C) .
  • IR : Strong C=O stretch at ~1650–1680 cm⁻¹ and C-Cl stretch at ~650–750 cm⁻¹ .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 226.07 (calculated for C₁₀H₁₁ClNO).

Table 2: Typical Spectral Data for Related Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
N-Benzyl-2-chloro-2-phenylacetamide4.15 (s, CH₂Cl), 3.10 (s, N-CH₃)168.5 (C=O), 45.2 (CH₂Cl)1665 (C=O), 690 (C-Cl)

Advanced: How should researchers address discrepancies in crystallographic data for structural determination?

Answer:
Discrepancies in X-ray diffraction data (e.g., bond lengths, angles) can arise from crystal quality or refinement errors. Strategies include:

  • Data validation : Use programs like SHELXL to cross-check refinement parameters (R-factor, displacement ellipsoids) .
  • Twinned crystals : Apply twin-law corrections in SHELXE for high-resolution datasets .
  • Hydrogen placement : Refine H-atoms using riding models (C–H = 0.97 Å) or free refinement for N–H groups .

Example: In a study of N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide, refinement with SHELXL reduced the R-factor from 0.12 to 0.05 after adjusting H-atom parameters .

Advanced: What mechanistic strategies elucidate the reactivity of this compound in nucleophilic substitutions?

Answer:

  • Kinetic studies : Monitor reaction rates under varying conditions (temperature, solvent polarity) to distinguish SN1/SN2 pathways.
  • Isotopic labeling : Use ¹⁸O-labeled water to track hydrolysis pathways .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies for Cl⁻ displacement .

Case Study: In reactions with phenols, the chloroacetamide group undergoes SN2 substitution, confirmed by stereochemical inversion at the CH₂Cl carbon .

Basic: How can researchers ensure reproducibility in synthesizing this compound derivatives?

Answer:

  • Standardized protocols : Document exact stoichiometry, solvent purity, and drying methods (e.g., MgSO₄ for organic phases) .
  • Batch consistency : Use high-purity reactants (≥98%) and validate intermediates via melting point or HPLC .
  • Reference controls : Include known compounds (e.g., N-methylacetamide) in parallel reactions to verify reagent activity .

Advanced: What analytical approaches resolve contradictions in NMR data for structurally similar analogs?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .
  • Comparative analysis : Cross-reference data with structurally validated compounds in databases (e.g., PubChem) while excluding unreliable sources .

Example: For N-benzyl-2-chloro-2-phenylacetamide, HSQC confirmed CH₂Cl connectivity, resolving ambiguity from a crowded ¹H NMR spectrum .

Advanced: How can computational tools aid in predicting the biological activity of this compound derivatives?

Answer:

  • Docking simulations : Use AutoDock or Schrödinger to model interactions with target enzymes (e.g., kinases, acetylcholinesterase).
  • QSAR models : Corrogate substituent effects (e.g., electron-withdrawing Cl) with bioactivity data from analogs .
  • ADMET prediction : SwissADME estimates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize synthetic targets .

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Reactant of Route 1
Reactant of Route 1
N-benzyl-2-chloro-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-chloro-N-methylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.